Peltatoside

描述

Peltatoside is a natural product belonging to the saponins, a class of chemical compounds found in various plants, especially herbs. It is a colorless crystalline solid with certain solubility properties. Under acidic conditions, this compound can be broken down into fatty acids and sugar moieties. This compound is known for its anti-inflammatory, antioxidant, and antibacterial pharmacological effects, making it valuable in medicine and cosmetics .

准备方法

Peltatoside is primarily prepared by extracting plant material containing the compound. The typical method involves solvent extraction, followed by crystallization, drying, and purification steps to obtain pure this compound .

In industrial settings, the extraction process is scaled up, and advanced techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the compound. The extraction process generally involves the following steps:

Solvent Extraction: Plant material is soaked in a suitable solvent to dissolve the this compound.

Filtration: The solution is filtered to remove solid plant residues.

Crystallization: The solvent is evaporated, and the compound is allowed to crystallize.

Drying and Purification: The crystals are dried and further purified using techniques like HPLC.

化学反应分析

Peltatoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to yield different products, depending on the reducing agents used.

Substitution: this compound can undergo substitution reactions where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, acids, and bases.

The major products formed from these reactions vary based on the specific conditions and reagents used .

科学研究应用

Pharmacological Applications

Analgesic Properties

Peltatoside has been studied for its analgesic effects, specifically its interaction with cannabinoid receptors. Research indicates that it induces peripheral analgesia through the activation of CB1 receptors. In experiments involving mice, this compound demonstrated a significant reduction in hyperalgesia when administered intraplantarly, suggesting its potential use in pain management therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively researched. In a study using zebrafish as a model organism, this compound was shown to inhibit leukocyte recruitment and reduce the activity of inflammatory enzymes such as N-acetyl-β-d-glucuronidase and myeloperoxidase at doses of 25 μg, comparable to dexamethasone . This indicates its potential as an anti-inflammatory agent in clinical settings.

Antioxidant and Antibacterial Activities

this compound also exhibits antioxidant and antibacterial properties, making it valuable in both therapeutic and cosmetic applications. Its ability to scavenge free radicals can aid in preventing oxidative stress-related diseases . Furthermore, its antibacterial effects suggest potential use in formulations aimed at treating infections or enhancing skin health.

Industrial Applications

Cosmetic Formulations

Due to its beneficial properties, this compound is being explored for incorporation into skincare products. Its anti-inflammatory and antioxidant characteristics make it suitable for formulations designed to soothe irritated skin and combat signs of aging . The compound's safety profile further supports its use in cosmetic applications.

Agricultural Uses

Research into this compound's role in plant defense mechanisms highlights its potential application in agriculture. As a natural product derived from plants, it may serve as a bio-pesticide or growth enhancer, promoting sustainable agricultural practices .

Case Study 1: Analgesic Effects

In a controlled study involving Swiss male mice, this compound was administered to assess its analgesic effects through the paw pressure test. The results indicated that at a dose of 100 µg/paw, this compound effectively inhibited hyperalgesia induced by carrageenan injection. The analgesic effect was significantly reversed by the CB1 antagonist AM251, confirming the involvement of cannabinoid receptors in its mechanism of action .

Case Study 2: Anti-inflammatory Mechanism

A study utilizing zebrafish models demonstrated that this compound significantly reduced leukocyte migration following carrageenan-induced inflammation. The compound was administered at varying doses (25, 50, and 100 μg), with the lowest dose showing effective anti-inflammatory action with minimal adverse effects on tissue integrity . This research underscores the compound's potential for developing new anti-inflammatory therapies.

Data Tables

作用机制

Peltatoside exerts its effects through various molecular targets and pathways. It has been shown to activate peripheral cannabinoid receptors, particularly the CB1 receptor, leading to analgesic effects. The compound’s anti-inflammatory action involves the inhibition of leukocyte recruitment and the reduction of reactive oxygen species .

相似化合物的比较

Peltatoside is similar to other saponins and flavonoids, such as quercetin and kaempferitrin. it is unique in its specific molecular structure and its ability to activate cannabinoid receptors. This sets it apart from other compounds in its class, providing distinct pharmacological effects .

Similar compounds include:

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Kaempferitrin: Known for its antimicrobial, antitumor, and antioxidant activities.

This compound’s unique interaction with cannabinoid receptors and its specific pharmacological profile make it a valuable compound for further research and application in various fields .

生物活性

Peltatoside is a natural compound primarily isolated from the leaves of Annona crassiflora, a plant known for its traditional medicinal uses. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

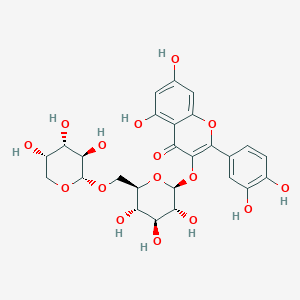

Chemical Structure and Properties

This compound is a flavonoid analogue of quercetin, characterized by its complex glycosidic structure. Its molecular formula is , with a molecular weight of approximately 594. The compound exhibits significant pharmacological potential due to its structural similarities to other bioactive flavonoids.

1. Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in various studies. One significant study evaluated its effects using an experimental model involving zebrafish, where this compound was shown to inhibit acute local inflammation effectively. The study reported a reduction in inflammatory markers, suggesting that this compound modulates immune responses through the inhibition of pro-inflammatory cytokines .

2. Analgesic Properties

The analgesic effect of this compound was assessed using the mouse paw pressure test, where it was found to induce local inhibition of hyperalgesia. The study indicated that the analgesic action is mediated through the activation of peripheral CB1 cannabinoid receptors, as evidenced by antagonism with the CB1 antagonist AM251 . This suggests that this compound may interact with the endocannabinoid system to exert its pain-relieving effects.

Table 1: Summary of Key Studies on this compound

The mechanism through which this compound exerts its biological effects involves several pathways:

Comparative Analysis with Other Flavonoids

This compound's biological activities can be compared with other flavonoids like quercetin and kaempferol, which are known for their anti-inflammatory and analgesic properties:

| Compound | Anti-inflammatory Activity | Analgesic Activity | Notes |

|---|---|---|---|

| This compound | High | High | CB1 receptor involvement |

| Quercetin | Moderate | Moderate | Broad spectrum of action |

| Kaempferol | High | Low | Strong antioxidant properties |

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMFDPCLPIMRFD-KSPKLRDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945976 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23284-18-6 | |

| Record name | Peltatoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23284-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peltatoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023284186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。